molecular formula C16H27Cl2N3O B1402356 N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride CAS No. 1361113-66-7

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B1402356
CAS No.: 1361113-66-7
M. Wt: 348.3 g/mol
InChI Key: RRVFXMLLQORGLY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a carboxylic acid dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. Common reagents used in the synthesis include pyridine-4-boronic acid, piperidine, and N,N-dimethylformamide. The reaction conditions often involve the use of catalysts such as palladium chloride and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O.2ClH/c1-19(2)15(20)16(8-12-18-13-9-16)7-3-4-14-5-10-17-11-6-14;;/h5-6,10-11,18H,3-4,7-9,12-13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFXMLLQORGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCNCC1)CCCC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
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N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 4
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride

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